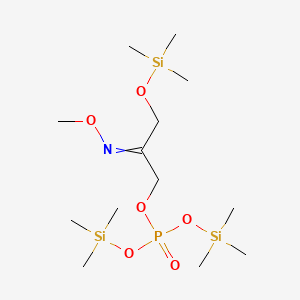
Agn-PC-0jssjq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Agn-PC-0jssjq involves several steps, typically starting with the reaction of silver nitrate with a nitrogen-rich precursor under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the temperature is maintained at around 25°C. The product is then purified through recrystallization . Industrial production methods often involve scaling up this process, ensuring that the reaction conditions are meticulously controlled to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Agn-PC-0jssjq undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide typically yields silver oxide, while reduction with sodium borohydride produces silver nanoparticles .
Scientific Research Applications
Agn-PC-0jssjq has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. In biology, it has been studied for its antimicrobial properties, making it a potential candidate for use in medical devices and coatings. In medicine, its high energy density makes it a promising material for use in energy storage devices. Additionally, in the industry, it is used in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism of action of Agn-PC-0jssjq involves its interaction with molecular targets through electron transfer processes. The compound’s silver atoms can donate electrons to various substrates, facilitating redox reactions. This electron transfer capability is crucial for its catalytic activity in organic reactions. Additionally, its antimicrobial properties are attributed to the release of silver ions, which can disrupt microbial cell membranes and interfere with their metabolic processes .
Comparison with Similar Compounds
Agn-PC-0jssjq can be compared with other silver-nitrogen compounds such as AgN5 and AgN6. While all these compounds share similar high energy density and stability, this compound is unique due to its specific molecular structure and electron transfer capabilities. AgN5 and AgN6, for instance, are known for their high-pressure stability and potential use in explosive materials, whereas this compound is more versatile in its applications, ranging from catalysis to antimicrobial uses .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, including high energy density and electron transfer capabilities, make it a valuable material for research and industrial applications. Continued studies on this compound will likely uncover even more uses and enhance our understanding of its mechanisms and potential.
Properties
CAS No. |
55319-85-2 |
|---|---|
Molecular Formula |
C13H34NO6PSi3 |
Molecular Weight |
415.64 g/mol |
IUPAC Name |
(2-methoxyimino-3-trimethylsilyloxypropyl) bis(trimethylsilyl) phosphate |
InChI |
InChI=1S/C13H34NO6PSi3/c1-16-14-13(12-18-22(2,3)4)11-17-21(15,19-23(5,6)7)20-24(8,9)10/h11-12H2,1-10H3 |
InChI Key |
VTFDBWYIMCQFRV-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(CO[Si](C)(C)C)COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















